molecular formula C16H26ClNO B1397629 4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride CAS No. 1219971-88-6

4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride

Cat. No.: B1397629
CAS No.: 1219971-88-6
M. Wt: 283.83 g/mol
InChI Key: KORSMSMTHDWXNG-UHFFFAOYSA-N
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Description

“4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride” is a chemical compound with the empirical formula C15H24ClN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: 4-Chloropiperidine hydrochloride, related to the chemical family of 4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride, can be synthesized from piperidin-4-one hydrochloride through reduction and n-carbonylation processes, achieving yields of 65% for tert-butyl-4-hydroxy pi-peridine-l-carboxylate and 50.9% for 4-chloropiperidine hydrochloride (Zhang Guan-you, 2010).
  • Stabilization in Polymers: Compounds similar to this compound, like tert-butyl phenylcyanoacrylates, have been used for stabilization in polymers. These compounds exhibit potential as light and thermo stabilizers in polypropylene (J. Mosnáček et al., 2003).

Medicinal Chemistry

  • Key Intermediate in Drug Synthesis: A derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in the synthesis of Vandetanib, a drug used in cancer treatment (Min Wang et al., 2015).

Pharmacokinetics and Drug Metabolism

  • Metabolism Analysis: Studies involving similar compounds, like Fexofenadine hydrochloride, provide insights into the pharmacokinetics and metabolism of piperidine-class drugs. These studies often involve analyzing the behavior of the drug in vitro and in vivo using various techniques (M. Raghu et al., 2018).

Organic Chemistry and Material Science

  • Synthesis of Novel Compounds: Related piperidine compounds have been synthesized for various applications, such as in the preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a novel triple reuptake inhibitor (M. Yamashita et al., 2015).
  • Application in Organic Synthesis: The compound has been used in cross-metathesis reactions for the synthesis of chiral piperidines, which are significant in the synthesis of various alkaloids (J. Gonzalez-Gomez et al., 2008).

Safety and Hazards

“4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride” may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

Properties

IUPAC Name

4-(4-tert-butyl-2-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-12-11-13(16(2,3)4)5-6-15(12)18-14-7-9-17-10-8-14;/h5-6,11,14,17H,7-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORSMSMTHDWXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219971-88-6
Record name Piperidine, 4-[4-(1,1-dimethylethyl)-2-methylphenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219971-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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